molecular formula C13H23NO5 B1378078 4-N-Boc-2-ethoxycarbonylmethyl-morpholine CAS No. 1220039-35-9

4-N-Boc-2-ethoxycarbonylmethyl-morpholine

Cat. No. B1378078
M. Wt: 273.33 g/mol
InChI Key: XJUVGBUNHJKXTC-UHFFFAOYSA-N
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Description

4-N-Boc-2-ethoxycarbonylmethyl-morpholine, commonly referred to as BEMM, is a synthetic, organic compound commonly used in laboratory experiments. It is a versatile molecule that can be used for a variety of purposes, including synthesis, reaction, and catalytic processes. BEMM is a member of the morpholine family, and it is a cyclic secondary amine that can be used in a variety of chemical reactions.

Scientific Research Applications

Synthesis and Complexation with Metals

Morpholine derivatives have been synthesized for complexation with metals such as palladium(II) and mercury(II). These complexes have been characterized structurally, demonstrating that morpholine derivatives can serve as ligands in organometallic chemistry, affecting the properties and reactivity of the metal centers. This research opens pathways for novel catalysts in synthetic chemistry and materials science (Singh et al., 2000).

Enantiomeric Resolution and Synthesis of Analogues

Enantiomeric resolution and synthesis of morpholine-based compounds, such as reboxetine analogs, demonstrate the importance of morpholine derivatives in medicinal chemistry. The detailed synthesis and evaluation of these compounds provide valuable insights into the development of new therapeutic agents, highlighting the versatility of morpholine scaffolds in drug design (Fish et al., 2009).

Photodynamic Therapy Agents

Morpholine derivatives have shown potential as agents for photodynamic therapy, a treatment method that uses light-activated compounds to kill cancer cells. The synthesis and in vitro evaluation of these compounds on cancer cell lines reveal their capability to generate singlet oxygen and induce cell death upon light irradiation, marking them as promising candidates for cancer therapy (Kucińska et al., 2015).

Synthesis of Heterocyclic Systems

The development of new synthetic methodologies for heterocyclic systems, such as 1,4-oxazine rings, showcases the role of morpholine derivatives in expanding the toolkit of organic synthesis. These efforts provide access to novel structures with potential applications in pharmaceuticals, agrochemicals, and materials science (Claveau et al., 2007).

Ionic Liquids and Biodegradability

Morpholine derivatives have been explored as components of ionic liquids, which are salts that are liquid at room temperature. Their synthesis, physicochemical properties, toxicity, and biodegradability studies contribute to the development of environmentally friendly solvents for industrial applications, highlighting the environmental aspect of morpholine research (Pernak et al., 2011).

properties

IUPAC Name

tert-butyl 2-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-5-17-11(15)8-10-9-14(6-7-18-10)12(16)19-13(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUVGBUNHJKXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CN(CCO1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N-Boc-2-ethoxycarbonylmethyl-morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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